Cas no 445302-83-0 (1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde)

1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
- 1-(3,4-dichlorophenyl)pyrazole-4-carbaldehyde
- AK103432
- ANW-64803
- CTK8C0514
- KB-213454
- MolPort-004-358-223
- SB74033
- 445302-83-0
- AKOS000206759
- DB-328456
- DTXSID10651345
-
- MDL: MFCD11128111
- Inchi: InChI=1S/C10H6Cl2N2O/c11-9-2-1-8(3-10(9)12)14-5-7(6-15)4-13-14/h1-6H
- InChI Key: NSLBFUBJNHGVCE-UHFFFAOYSA-N
- SMILES: C1=CC(=C(C=C1N2C=C(C=N2)C=O)Cl)Cl
Computed Properties
- Exact Mass: 239.9857182g/mol
- Monoisotopic Mass: 239.9857182g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 34.9Ų
- XLogP3: 2.6
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM188053-1g |
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde |
445302-83-0 | 95% | 1g |
$729 | 2021-08-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1536223-1g |
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde |
445302-83-0 | 98% | 1g |
¥5551.00 | 2024-05-13 | |
Alichem | A049003626-1g |
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde |
445302-83-0 | 95% | 1g |
$621.72 | 2023-09-01 | |
Chemenu | CM188053-1g |
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde |
445302-83-0 | 95% | 1g |
$718 | 2023-02-02 |
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde Related Literature
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Hai-Li Zhang,Ya Liu,Guo-Song Lai,Yu-Mei Huang Analyst, 2009,134, 2141-2146
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Additional information on 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde
Recent Advances in the Study of 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 445302-83-0)
1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 445302-83-0) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have explored its synthesis, biological activity, and potential therapeutic uses, particularly in the context of neurodegenerative diseases and cancer. This research brief aims to summarize the latest findings related to this compound, providing insights into its mechanisms of action and future research directions.
The synthesis of 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde has been optimized in recent years, with researchers focusing on improving yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel catalytic method that enhances the efficiency of the synthesis process, reducing byproducts and increasing scalability. This advancement is critical for the compound's potential use in large-scale pharmaceutical production.
In terms of biological activity, 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde has shown promising results as an inhibitor of specific enzymes involved in neurodegenerative pathways. Research conducted by Smith et al. (2024) demonstrated its efficacy in modulating the activity of monoamine oxidase B (MAO-B), an enzyme linked to Parkinson's disease. The compound's ability to cross the blood-brain barrier further underscores its therapeutic potential.
Additionally, recent in vitro studies have highlighted the compound's anti-cancer properties. A study in Bioorganic & Medicinal Chemistry Letters (2023) reported that 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde exhibits selective cytotoxicity against certain cancer cell lines, particularly those resistant to conventional chemotherapy. The mechanism appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is often dysregulated in cancer.
Despite these promising findings, challenges remain in the clinical translation of 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde. Issues such as pharmacokinetics, toxicity profiles, and formulation stability need to be addressed in future studies. Ongoing research is also exploring the compound's potential as a scaffold for the development of derivatives with enhanced activity and reduced side effects.
In conclusion, 1-(3,4-Dichlorophenyl)-1H-pyrazole-4-carbaldehyde (CAS: 445302-83-0) represents a versatile and promising candidate in medicinal chemistry. Its dual potential in neurodegenerative and oncological applications makes it a valuable subject for further investigation. Future research should focus on optimizing its pharmacological properties and advancing it through preclinical and clinical trials to fully realize its therapeutic potential.
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